2-(BUTYLSULFANYL)-3-CYCLOHEXYLQUINAZOLIN-4-ONE
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Overview
Description
2-(BUTYLSULFANYL)-3-CYCLOHEXYLQUINAZOLIN-4-ONE is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a butylsulfanyl group at the 2-position and a cyclohexyl group at the 3-position of the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BUTYLSULFANYL)-3-CYCLOHEXYLQUINAZOLIN-4-ONE typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Butylsulfanyl Group: This step involves the substitution of a suitable leaving group with a butylsulfanyl moiety.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(BUTYLSULFANYL)-3-CYCLOHEXYLQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
2-(BUTYLSULFANYL)-3-CYCLOHEXYLQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Quinazolinone derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(BUTYLSULFANYL)-3-CYCLOHEXYLQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The butylsulfanyl and cyclohexyl groups may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(butylsulfanyl)-3-phenylquinazolin-4(3H)-one
- 2-(methylsulfanyl)-3-cyclohexylquinazolin-4(3H)-one
- 2-(butylsulfanyl)-3-cyclohexyl-6-methylquinazolin-4(3H)-one
Uniqueness
2-(BUTYLSULFANYL)-3-CYCLOHEXYLQUINAZOLIN-4-ONE is unique due to the specific combination of the butylsulfanyl and cyclohexyl groups, which can impart distinct chemical and biological properties compared to other quinazolinone derivatives. This uniqueness can be leveraged in the design of new compounds with tailored activities.
Properties
Molecular Formula |
C18H24N2OS |
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Molecular Weight |
316.5g/mol |
IUPAC Name |
2-butylsulfanyl-3-cyclohexylquinazolin-4-one |
InChI |
InChI=1S/C18H24N2OS/c1-2-3-13-22-18-19-16-12-8-7-11-15(16)17(21)20(18)14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3 |
InChI Key |
DPVXFKKEODSNOI-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3CCCCC3 |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3CCCCC3 |
Origin of Product |
United States |
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